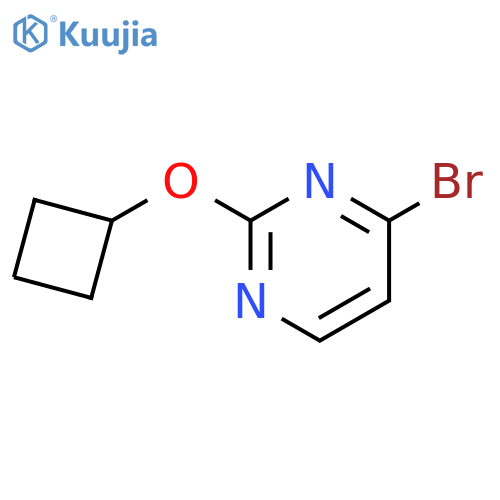Cas no 1159820-38-8 (4-bromo-2-cyclobutoxypyrimidine)

4-bromo-2-cyclobutoxypyrimidine 化学的及び物理的性質
名前と識別子
-
- 4-bromo-2-cyclobutoxypyrimidine
- 4-Bromo-2-(cyclobutoxy)pyrimidine
- Pyrimidine, 4-bromo-2-(cyclobutyloxy)-
- AKOS015940708
- EN300-1142741
- 1159820-38-8
-
- インチ: 1S/C8H9BrN2O/c9-7-4-5-10-8(11-7)12-6-2-1-3-6/h4-6H,1-3H2
- InChIKey: HYGQIEPEHIEXPQ-UHFFFAOYSA-N
- ほほえんだ: C1(OC2CCC2)=NC=CC(Br)=N1
計算された属性
- せいみつぶんしりょう: 227.98983g/mol
- どういたいしつりょう: 227.98983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 152
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 35Ų
じっけんとくせい
- 密度みつど: 1.600±0.06 g/cm3(Predicted)
- ふってん: 328.5±34.0 °C(Predicted)
- 酸性度係数(pKa): -0.35±0.20(Predicted)
4-bromo-2-cyclobutoxypyrimidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1142741-0.05g |
4-bromo-2-cyclobutoxypyrimidine |
1159820-38-8 | 95% | 0.05g |
$612.0 | 2023-10-26 | |
| Enamine | EN300-1142741-0.5g |
4-bromo-2-cyclobutoxypyrimidine |
1159820-38-8 | 95% | 0.5g |
$699.0 | 2023-10-26 | |
| Enamine | EN300-1142741-1g |
4-bromo-2-cyclobutoxypyrimidine |
1159820-38-8 | 95% | 1g |
$728.0 | 2023-10-26 | |
| Enamine | EN300-1142741-2.5g |
4-bromo-2-cyclobutoxypyrimidine |
1159820-38-8 | 95% | 2.5g |
$1428.0 | 2023-10-26 | |
| Enamine | EN300-1142741-0.25g |
4-bromo-2-cyclobutoxypyrimidine |
1159820-38-8 | 95% | 0.25g |
$670.0 | 2023-10-26 | |
| Enamine | EN300-1142741-0.1g |
4-bromo-2-cyclobutoxypyrimidine |
1159820-38-8 | 95% | 0.1g |
$640.0 | 2023-10-26 | |
| Enamine | EN300-1142741-5g |
4-bromo-2-cyclobutoxypyrimidine |
1159820-38-8 | 95% | 5g |
$2110.0 | 2023-10-26 | |
| Enamine | EN300-1142741-10g |
4-bromo-2-cyclobutoxypyrimidine |
1159820-38-8 | 95% | 10g |
$3131.0 | 2023-10-26 | |
| Enamine | EN300-1142741-1.0g |
4-bromo-2-cyclobutoxypyrimidine |
1159820-38-8 | 1g |
$0.0 | 2023-06-09 |
4-bromo-2-cyclobutoxypyrimidine 関連文献
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
10. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
4-bromo-2-cyclobutoxypyrimidineに関する追加情報
Comprehensive Guide to 4-Bromo-2-cyclobutoxypyrimidine (CAS 1159820-38-8): Properties, Applications, and Industry Insights
4-Bromo-2-cyclobutoxypyrimidine (CAS 1159820-38-8) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This brominated pyrimidine derivative features a unique cyclobutoxy substituent, making it a valuable intermediate for designing novel bioactive molecules. With molecular formula C8H9BrN2O and molecular weight 229.08 g/mol, this compound exhibits distinct physicochemical properties that align with modern drug discovery trends.
The growing demand for small molecule therapeutics has increased interest in functionalized pyrimidines like 4-bromo-2-cyclobutoxypyrimidine. Recent studies highlight its potential as a kinase inhibitor scaffold, particularly in oncology research where targeted cancer therapies dominate clinical development pipelines. The compound's bromine atom serves as an excellent handle for cross-coupling reactions, enabling efficient derivatization through Buchwald-Hartwig amination or Suzuki-Miyaura coupling – techniques frequently searched by medicinal chemists.
From a synthetic chemistry perspective, CAS 1159820-38-8 demonstrates remarkable versatility. Its electron-deficient pyrimidine core participates in nucleophilic aromatic substitution (SNAr) reactions, while the cyclobutyl ether moiety introduces interesting steric and conformational effects. These characteristics make it particularly valuable for developing PROTACs (Proteolysis Targeting Chimeras), one of the most searched topics in contemporary drug development circles.
Analytical data for 4-bromo-2-cyclobutoxypyrimidine reveals excellent purity profiles (>97% by HPLC), with characteristic 1H NMR signals at δ 8.30 (d, J=5.2 Hz, 1H), 5.60-5.55 (m, 1H), and 2.50-1.90 (m, 6H). These spectral features aid in quality control during scale-up synthesis – another trending search term among process chemists optimizing API manufacturing routes.
Beyond pharmaceuticals, this compound finds applications in material science, particularly in designing organic electronic materials. Its balanced lipophilicity (calculated LogP ~2.1) and moderate hydrogen bonding capacity make it suitable for developing molecular sensors – an area gaining traction in environmental monitoring technologies.
Storage and handling recommendations for CAS 1159820-38-8 emphasize protection from light and moisture at 2-8°C. The compound demonstrates good stability under inert atmospheres, with accelerated stability studies showing <90% purity retention after 12 months – crucial data for researchers investigating long-term compound storage solutions.
Recent patent analyses reveal increasing incorporation of 4-bromo-2-cyclobutoxypyrimidine in intellectual property filings related to JAK/STAT inhibitors and BTK signaling modulators. This aligns with industry focus on immunomodulatory drugs, answering frequent queries about emerging drug targets in autoimmune disease research.
The global market for pyrimidine intermediates is projected to grow at 6.8% CAGR through 2030, with custom synthesis services for compounds like 1159820-38-8 experiencing particular demand. This reflects broader trends in outsourced pharmaceutical R&D and fragment-based drug design strategies.
For researchers exploring structure-activity relationships (SAR), 4-bromo-2-cyclobutoxypyrimidine offers excellent opportunities for lead optimization. The cyclobutyl group provides a valuable three-dimensionality to molecular architectures – a property increasingly sought after to address flatland criticism in medicinal chemistry.
Environmental and regulatory aspects of CAS 1159820-38-8 show favorable profiles, with biodegradation screening indicating moderate persistence. This positions the compound favorably compared to traditional halogenated aromatics in terms of green chemistry principles – a major consideration for modern sustainable synthesis approaches.
1159820-38-8 (4-bromo-2-cyclobutoxypyrimidine) 関連製品
- 1707571-47-8(1-Benzyl-3-(piperazin-1-yl)pyrazin-2(1H)-one)
- 1804874-90-5(Ethyl 3-chloro-6-cyano-2-(trifluoromethylthio)benzoate)
- 37859-57-7(Methyltris(methylisobutylketoxime)silane)
- 1805463-13-1(2-(Difluoromethyl)-4-fluoro-5-methoxy-3-nitropyridine)
- 1807073-82-0(Methyl 5-chloro-3-(difluoromethyl)-4-iodopyridine-2-carboxylate)
- 83051-21-2(5-amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione)
- 1603182-03-1(1-(7-Fluoro-1-benzofuran-2-yl)-2-methylbutan-1-one)
- 1341832-80-1({3-(4-iodo-1H-pyrazol-1-yl)phenylmethyl}(methyl)amine)
- 1730-23-0(1-Chloro-1,2-difluoro-1,4-pentadiene)
- 868217-66-7(1-(benzenesulfonyl)-2-{(3-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)




